![molecular formula C15H12N2O5 B5685975 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide CAS No. 5681-10-7](/img/structure/B5685975.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide
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Description
Synthesis Analysis
While specific synthesis methods for “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide” are not available, similar compounds have been synthesized through various methods. For instance, the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine and benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 has been used to yield related compounds .Scientific Research Applications
Antibacterial Activity
DBM and its derivatives have demonstrated potent antibacterial properties. Researchers synthesized N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides, including DBM, which exhibited antibacterial potential . These compounds could serve as promising candidates for combating bacterial infections.
Enzyme Inhibition
DBM derivatives were also evaluated for their inhibitory activity against lipoxygenase enzymes. Lipoxygenases play a crucial role in inflammation and other physiological processes. By inhibiting these enzymes, DBM compounds may have therapeutic implications in various diseases .
Biofilm Inhibition
The presence of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in DBM contributes to its biofilm inhibition properties. Biofilms are implicated in chronic infections and antibiotic resistance. DBM’s ability to disrupt biofilm formation could be valuable in clinical settings .
Anticancer Potential
Some sulfonamide derivatives, including DBM, exhibit anticancer properties. They disrupt the cell cycle, particularly in the G1 phase, and act as inhibitors of histone deacetylase (HDAC). By halting tumor cell growth, these compounds hold promise in cancer therapy .
Carbonic Anhydrase Inhibition
DBM derivatives may inhibit carbonic anhydrase, an enzyme associated with physiological disorders such as epilepsy and osteoporosis. By coordinating with the Zn^2+ cation of carbonic anhydrase, DBM compounds reduce HCO3^- output, affecting disease progression .
Organic Synthesis Applications
Beyond their medicinal roles, sulfonamides like DBM find use in organic synthesis reactions. The sulfonamide fragment serves as a protected amine group, facilitating reactions where such a group is required .
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c18-15(10-1-4-12(5-2-10)17(19)20)16-11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDJDYPHUALRGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80972251 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |
CAS RN |
5681-10-7 |
Source
|
Record name | N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80972251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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